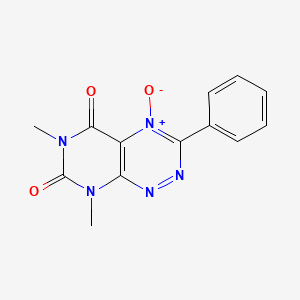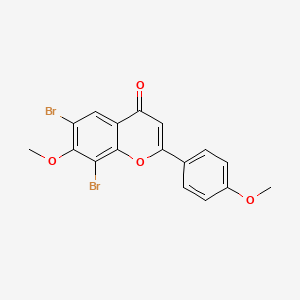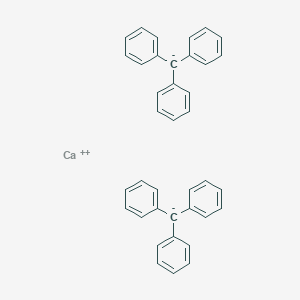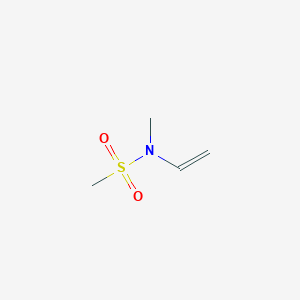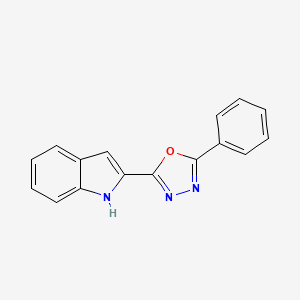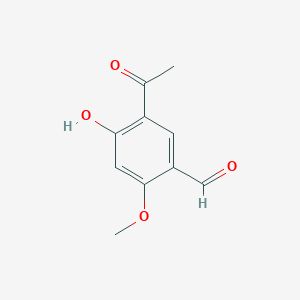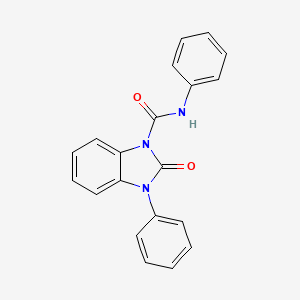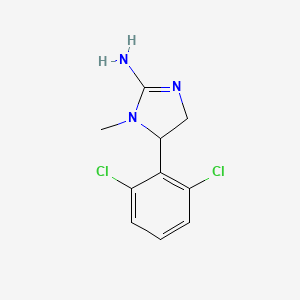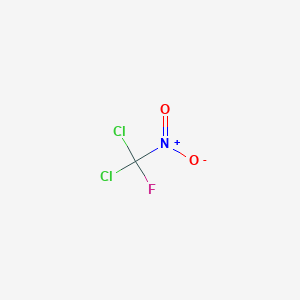
Dichloro(fluoro)nitromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(fluoro)nitromethane is a chemical compound with the molecular formula CCl2FNO2 It is a member of the nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(fluoro)nitromethane can be synthesized through several methods. One common approach involves the fluorination of dichloromethane using a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: Dichloro(fluoro)nitromethane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
Dichloro(fluoro)nitromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which dichloro(fluoro)nitromethane exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The compound’s fluorine atoms may also play a role in its biological activity by affecting molecular interactions and stability .
Comparison with Similar Compounds
Dichlorofluoromethane (CHCl2F): A related compound used as a refrigerant and propellant.
Nitromethane (CH3NO2): A simpler nitro compound used as a solvent and fuel additive.
Uniqueness: Dichloro(fluoro)nitromethane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.
Properties
CAS No. |
40956-61-4 |
|---|---|
Molecular Formula |
CCl2FNO2 |
Molecular Weight |
147.92 g/mol |
IUPAC Name |
dichloro-fluoro-nitromethane |
InChI |
InChI=1S/CCl2FNO2/c2-1(3,4)5(6)7 |
InChI Key |
CTQKUZKOSKTRPI-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


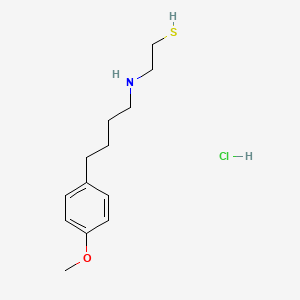

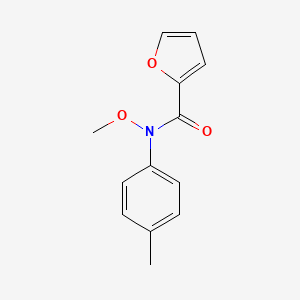
![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)
